molecular formula C8H15NO B11769365 (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol

(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol

Cat. No.: B11769365
M. Wt: 141.21 g/mol
InChI Key: DPOLLBMYIRHSRA-RNJXMRFFSA-N
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Description

(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol (CAS 52865-09-5) is a high-purity, stereochemically defined octahydroisoindole compound of significant interest in medicinal chemistry and neuroscience research . This compound serves as a key synthetic intermediate and has demonstrated research value in the study of neurobehavioral disorders . Its primary mechanism of action is associated with the inhibition of monoamine transporters, specifically targeting the dopamine, norepinephrine, and serotonin transporters, which play a critical role in regulating mood, attention, and impulse control . Researchers utilize this compound to investigate potential pathways for conditions such as attention deficit disorder, impulse-control disorders, and other central nervous system dysfunctions . Supplied with a documented purity of ≥97% and a molecular weight of 141.21 g/mol (C₈H₁₅NO), it is characterized by a secondary amine and a hydroxyl group, making it a versatile building block for further chemical synthesis . For laboratory safety, this product is classified with the signal word "Warning" and may exhibit hazards such as skin sensitization and toxicity if swallowed . It is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(3aS,5S,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol

InChI

InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8-/m0/s1

InChI Key

DPOLLBMYIRHSRA-RNJXMRFFSA-N

Isomeric SMILES

C1C[C@H]2CNC[C@H]2C[C@H]1O

Canonical SMILES

C1CC2CNCC2CC1O

Origin of Product

United States

Synthetic Methodologies for 3as,5s,7ar Octahydro 1h Isoindol 5 Ol and Its Stereoisomers

Total Synthesis Approaches to the Octahydro-1H-isoindol-5-ol Scaffold

The total synthesis of the octahydro-1H-isoindol-5-ol framework is a challenging endeavor that requires precise control over multiple stereocenters. Various synthetic strategies have been developed to address this challenge, each with its own advantages in terms of efficiency, stereoselectivity, and substrate scope. These approaches can be broadly categorized into those that rely on the reduction of a pre-formed isoindole ring system and those that construct the bicyclic core through cycloaddition or other metal-catalyzed reactions.

Catalytic Hydrogenation Strategies

Catalytic hydrogenation represents a powerful tool for the stereoselective reduction of unsaturated precursors to afford the saturated octahydro-1H-isoindol-5-ol core. While direct catalytic hydrogenation of a substituted isoindole to achieve the desired (3AS,5S,7aR) stereochemistry is not extensively documented, related reductions of isoindolinones and indoles provide valuable insights into potential synthetic routes.

The hydrogenation of phthalimide (B116566) and its derivatives to isoindolin-1-ones has been shown to be effectively promoted by palladium on carbon (Pd/C) in the presence of an acid, such as trifluoroacetic acid. rsc.org This suggests a potential two-step strategy for the synthesis of octahydro-1H-isoindol-5-ol, where a suitably substituted phthalimide is first reduced to the corresponding isoindolinone, followed by further reduction of the remaining carbonyl group and the aromatic ring. The stereochemical outcome of the second reduction step would be crucial in establishing the desired (3AS,5S,7aR) configuration.

Furthermore, the heterogeneous catalytic hydrogenation of unprotected indoles to indolines has been achieved using platinum on carbon (Pt/C) in water, with p-toluenesulfonic acid as an activator. nih.gov This methodology highlights the feasibility of reducing the heterocyclic ring system under relatively mild and environmentally benign conditions. However, a significant challenge in the hydrogenation of indole (B1671886) derivatives is controlling the extent of reduction to prevent the formation of fully saturated octahydroindoles as byproducts. nih.gov For the synthesis of (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol, a carefully chosen catalyst and reaction conditions would be necessary to achieve both the desired level of saturation and the correct stereochemistry.

The stereoselective reduction of cyclic ketones to their thermodynamically more stable alcohol counterparts using lithium dispersion and hydrated transition metal salts offers another potential avenue. organic-chemistry.org A precursor containing a ketone at the C5 position of the octahydroisoindole (B159102) skeleton could potentially be reduced to the desired hydroxyl group with high diastereoselectivity.

Precursor TypeCatalyst/ReagentsProductKey Considerations
Substituted Phthalimide10% Pd/C, Trifluoroacetic AcidIsoindolin-1-one (B1195906)Requires further reduction steps to achieve the final product. rsc.org
Unprotected IndolePt/C, p-toluenesulfonic acid, H₂OIndolinePotential for over-reduction to octahydroindole. nih.gov
Cyclic KetoneLi dispersion, FeCl₂·4H₂O or CuCl₂·2H₂OThermodynamically stable alcoholDiastereoselectivity depends on the specific substrate. organic-chemistry.org

Cycloaddition Reactions in Isoindole Ring Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, are among the most powerful and versatile methods for the construction of the six-membered ring of the isoindole scaffold with a high degree of stereocontrol.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a direct route to the cyclohexene (B86901) ring of the octahydroisoindole system. wikipedia.org The stereochemical outcome of this reaction is highly predictable and can be controlled by the choice of diene, dienophile, and reaction conditions. Both intermolecular and intramolecular variants of the Diels-Alder reaction have been successfully employed in the synthesis of complex polycyclic isoindole derivatives. beilstein-journals.org

In the context of synthesizing the this compound scaffold, a key consideration is the diastereoselectivity of the cycloaddition. The "endo rule" often predicts the major diastereomer in Diels-Alder reactions, arising from secondary orbital interactions between the diene and the dienophile. researchgate.net However, in some cases, the exo product can be favored, particularly in intramolecular reactions where steric constraints in the transition state play a dominant role. rsc.org

The use of chiral auxiliaries on the dienophile can induce high levels of facial selectivity, leading to the formation of a single enantiomer of the cycloadduct. Furthermore, the presence of substituents on the diene can also influence the stereochemical course of the reaction. For instance, a removable bromine substituent on a diene has been shown to lead to complete π-diastereofacial and endo/exo stereoselection in both intermolecular and intramolecular Diels-Alder reactions. rsc.org

A theoretical study on the stereoselective Diels-Alder reactions of 3-(N-benzyl-2-pyrrolyl)acrylates and 4-(pyrrol-2-yl)butenones with maleimides revealed that non-covalent interactions can play a significant role in governing the endo stereocontrol. beilstein-journals.org

Reaction TypeDieneDienophileKey Factor in Diastereoselectivity
IntermolecularSubstituted PyrroleMaleimideEndo preference governed by non-covalent interactions. beilstein-journals.org
IntramolecularTethered DieneAlkeneSteric constraints in the transition state can favor the exo product. rsc.org
AsymmetricAchiral DieneDienophile with Chiral AuxiliaryFacial selectivity induced by the chiral auxiliary.
Substrate-controlledBrominated DieneAlkeneComplete π-diastereofacial and endo/exo stereoselection. rsc.org

A powerful one-pot strategy for the stereoselective synthesis of complex aza-polycyclic frameworks involves a domino reaction combining an aza-Piancatelli rearrangement with an intramolecular Diels-Alder reaction. This cascade approach has been successfully applied to the construction of an angularly fused 5-6-5 aza-tricyclic framework, which is structurally related to the octahydroisoindole core. acs.orgnih.gov

In this methodology, the aza-Piancatelli rearrangement of a 2-furylcarbinol generates a highly reactive cyclopentenone intermediate, which then undergoes a spontaneous intramolecular [4+2] cycloaddition. This domino reaction proceeds with high stereoselectivity, furnishing a hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole adduct with six contiguous stereogenic centers in good yields. acs.orgnih.gov Subsequent cleavage of the oxa-bridge can then lead to the desired octahydro-1H-cyclopenta[cd]isoindole core. acs.orgnih.gov This elegant cascade process offers a rapid and efficient entry to complex isoindole alkaloids and their analogues.

ReactantsKey TransformationProductStereochemical Outcome
2-Furylcarbinol and AmineAza-Piancatelli RearrangementCyclopentenone intermediateNot isolated
Cyclopentenone intermediateIntramolecular Diels-AlderHexahydro-2a,5-epoxy-cyclopenta[cd]isoindoleHigh stereoselectivity, six contiguous stereocenters. acs.orgnih.gov

Metal-Catalyzed Transformations in Octahydroisoindole Construction

Transition metal catalysis offers a diverse and powerful toolbox for the construction of heterocyclic systems, including the octahydroisoindole scaffold. Rhodium-catalyzed reactions, in particular, have emerged as a versatile platform for the synthesis of various nitrogen-containing heterocycles.

Rhodium catalysts have been shown to effectively mediate a variety of cycloaddition reactions that can be adapted for the synthesis of the isoindole core. For instance, rhodium(I)-catalyzed intermolecular cycloadditions of vinylaziridines with alkynes can be controlled to selectively produce either 2,3-dihydropyrroles via a [3+2] cycloaddition or 2,5-dihydroazepines through a [5+2] cycloaddition by simply changing the rhodium catalyst. organic-chemistry.orgacs.orgnih.gov The [3+2] cycloaddition pathway could be envisioned as a route to a substituted pyrroline, which could then be further elaborated to the octahydroisoindole skeleton. These reactions proceed with high stereospecificity and complete chirality transfer from the vinylaziridine starting material. organic-chemistry.orgacs.orgnih.gov

Furthermore, rhodium(II)-catalyzed aza-[4+3] cycloadditions of 1-sulfonyl 1,2,3-triazoles with 1,3-dienes have been developed for the efficient synthesis of highly functionalized 2,5-dihydroazepines. nih.gov In some cases, this reaction can be diverted to a formal aza-[3+2] cycloaddition, leading to 2,3-dihydropyrroles. nih.gov This divergent reactivity provides a flexible approach to a range of synthetically valuable aza-heterocycles from common rhodium(II) iminocarbene intermediates.

Reaction TypeReactantsCatalystProduct
[3+2] CycloadditionVinylaziridine, Alkyne[Rh(NBD)₂]BF₄2,3-Dihydropyrrole organic-chemistry.orgacs.orgnih.gov
[5+2] CycloadditionVinylaziridine, Alkyne[Rh(η⁶-C₁₀H₈)(COD)]SbF₆2,5-Dihydroazepine organic-chemistry.orgacs.orgnih.gov
aza-[4+3] Cycloaddition1-Sulfonyl-1,2,3-triazole, 1,3-DieneRhodium(II) catalyst2,5-Dihydroazepine nih.gov
aza-[3+2] Cycloaddition1-Sulfonyl-1,2,3-triazole, 1,3-DieneRhodium(II) catalyst2,3-Dihydropyrrole nih.gov
Chiral Cobalt(II) Complex Catalysis

Chiral cobalt(II) complexes have emerged as powerful catalysts for the enantioselective synthesis of complex heterocyclic compounds. In the context of isoindole synthesis, these catalysts have been particularly effective in promoting asymmetric reactions that establish key stereocenters. One notable application involves the use of a chiral N,N'-dioxide-cobalt(II) complex in a tandem aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction. nih.gov This cascade reaction efficiently constructs hexahydro-2a,5-epoxycyclopenta[cd]isoindoles, which are precursors to the octahydro-1H-isoindole core, with excellent diastereoselectivity and enantioselectivity. nih.govresearchgate.net The success of this methodology hinges on the ability of the chiral cobalt complex to create a specific chiral environment that directs the stereochemical outcome of the reaction. nih.govresearchgate.net Researchers have found that both the metal salt and the design of the chiral ligand are critical for achieving high levels of enantiocontrol. nih.gov

These cobalt-catalyzed reactions can generate multiple contiguous stereocenters in a single operation, making them highly atom-economical and efficient. nih.gov The resulting polycyclic products can then be further manipulated to yield the desired octahydro-1H-isoindol-5-ol derivatives. The versatility of chiral cobalt(II) complexes has also been demonstrated in other asymmetric transformations, such as Friedel-Crafts aromatizations, highlighting their broad potential in synthetic organic chemistry. rsc.org

Zirconocene-Mediated Stereoselective Syntheses

While specific examples of zirconocene-mediated syntheses leading directly to this compound are not prominently detailed in the provided search results, zirconocene (B1252598) complexes are well-established reagents in organic synthesis for their ability to mediate a variety of stereoselective transformations. These include carbometalation, cyclization, and coupling reactions. The principles of zirconocene chemistry suggest its potential applicability in constructing the octahydroisoindole framework. For instance, zirconocene-mediated cyclization of enynes or dienes could be a viable strategy to form the bicyclic core of the target molecule. Subsequent functionalization would then be required to introduce the hydroxyl group at the C5 position with the desired stereochemistry.

Orthopalladation and Carbonylation Routes

Palladium-catalyzed reactions, particularly those involving orthopalladation and carbonylation, offer powerful tools for the synthesis of heterocyclic compounds. While direct application to this compound is not explicitly described, the principles of these reactions are relevant. Orthopalladation involves the directed C-H activation of a substrate, often guided by a coordinating functional group. This can be followed by a variety of coupling or carbonylation reactions to build up molecular complexity.

For instance, a palladium-catalyzed reductive carbonylation of 2-iodoanilines has been developed for the synthesis of isatoic anhydrides, which are valuable precursors for various heterocyclic structures. researchgate.net This demonstrates the potential of palladium catalysis to construct key heterocyclic cores. It is conceivable that a strategy could be devised wherein an appropriately substituted cyclohexane (B81311) derivative undergoes a palladium-catalyzed cyclization and carbonylation sequence to form the octahydroisoindole skeleton.

Oxidative Elimination and Functionalization

Oxidative elimination and functionalization reactions are crucial steps in many synthetic routes to introduce unsaturation or install new functional groups. In the synthesis of polysubstituted isoindole-1,3-diones, for example, reactions such as epoxidation with m-CPBA and cis-hydroxylation using osmium tetroxide (OsO4) have been employed to functionalize the carbocyclic ring. researchgate.net These reactions allow for the introduction of hydroxyl groups and other functionalities with specific stereochemistry, which can be precursors to the desired alcohol in the target molecule. Subsequent reduction of the dione (B5365651) functionality would be necessary to obtain the octahydro-1H-isoindole core.

Reductive Transformations (e.g., Sodium Borohydride (B1222165) Reductions)

Reductive transformations are fundamental to the synthesis of saturated heterocyclic systems like octahydro-1H-isoindol-5-ol. Sodium borohydride (NaBH4) is a commonly used reducing agent for the conversion of ketones and aldehydes to alcohols. libretexts.org In the context of isoindole synthesis, NaBH4 can be used to reduce carbonyl groups within the heterocyclic ring or on side chains. For example, the reduction of an isoindoline-1,3-dione precursor would yield a diol, which could then be selectively protected or modified.

Furthermore, the combination of sodium borohydride with carboxylic acids has been shown to be a versatile system for the reduction of indoles to indolines. mdma.ch This method can also lead to N-alkylation of the resulting indoline. mdma.ch While this specific reaction leads to a different heterocyclic system, it highlights the tunability of NaBH4 reductions based on the reaction conditions. The reduction of precursor imines, formed from the reaction of ketones with ammonia (B1221849) or amines, using sodium borohydride is another key strategy in the synthesis of saturated nitrogen heterocycles. organic-chemistry.org

Stereocontrol in Octahydro-1H-isoindol-5-ol Synthesis

Achieving the correct relative and absolute stereochemistry is a paramount challenge in the synthesis of this compound. The molecule possesses multiple stereocenters, and its biological activity is often highly dependent on its specific stereoisomeric form.

Diastereoselective Pathways and Diastereomer Preparation

Diastereoselective reactions are crucial for controlling the relative stereochemistry of the newly formed stereocenters. One powerful strategy involves a domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction. nih.gov This one-pot reaction constructs an angularly fused 5-6-5 aza-tricyclic framework with high stereoselectivity, yielding hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole adducts with six contiguous stereogenic centers. nih.gov The cleavage of the oxa-bridge in these adducts can then lead to the formation of the octahydro-1H-cyclopenta[cd]isoindole core. nih.gov

The choice of reagents and reaction conditions plays a critical role in directing the diastereoselectivity. For instance, in the reduction of substituted indoles, the use of sodium borohydride in different acidic media can lead to different products and stereochemical outcomes. mdma.chresearchgate.net The inherent stereochemistry of the starting materials can also be used to influence the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled diastereoselection.

Enantioselective Synthesis and Chiral Induction

The establishment of the absolute stereochemistry at the chiral centers of this compound relies on sophisticated enantioselective synthetic methods. These strategies introduce chirality early in the synthetic sequence, often through the use of chiral catalysts, auxiliaries, or starting materials derived from the chiral pool.

One common approach involves the use of enantioselective conjugate additions to create key stereocenters. For instance, a unified enantioselective synthesis of related cis-octahydroisoquinolines has been developed, which could be adapted for the synthesis of the target isoindole. nih.gov This methodology utilizes an enantioselective conjugate addition to a prochiral acceptor, followed by a series of transformations to construct the bicyclic core. nih.gov The key to this approach is the use of a chiral catalyst that directs the formation of one enantiomer over the other.

Another powerful technique is enzymatic resolution, which has been successfully applied to the synthesis of enantiopure octahydroindolizine (B79230) alcohols. nih.gov This method involves the selective acylation of one enantiomer of a racemic alcohol using an immobilized lipase (B570770), such as Novozym 435, allowing for the separation of the two enantiomers. nih.gov A similar strategy could be envisioned for a racemic precursor of octahydro-1H-isoindol-5-ol.

Chiral resolution via high-performance liquid chromatography (HPLC) is another viable method for separating enantiomers of chiral compounds. mdpi.commdpi.com This technique employs a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. mdpi.commdpi.com While effective, this method is often more suitable for smaller scale preparations due to the cost and capacity of chiral columns.

Table 1: Comparison of Enantioselective Strategies for Related Scaffolds

Method Key Reagents/Conditions Typical Enantiomeric Excess (ee) Advantages Disadvantages
Enantioselective Conjugate Addition Chiral catalyst (e.g., copper-chiral ligand complex) >90% High enantioselectivity, catalytic Requires development of specific catalyst systems
Enzymatic Kinetic Resolution Immobilized lipase (e.g., Novozym 435), acyl donor >95% High enantioselectivity, mild conditions Maximum 50% yield of desired enantiomer
Chiral HPLC Resolution Chiral stationary phase (e.g., polysaccharide-based) >99% High purity of separated enantiomers Less scalable, higher cost

Control of Relative Stereochemistry (e.g., by nOe experiments)

The control of relative stereochemistry in the octahydro-1H-isoindole core is crucial for obtaining the desired (3AS,5S,7aR) configuration. This is typically achieved through diastereoselective reactions where the existing stereocenters direct the formation of new ones.

A powerful strategy for constructing fused heterocyclic systems with high stereocontrol is the intramolecular Diels-Alder reaction. A domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction has been developed for the stereoselective synthesis of a related angularly fused 5-6-5 aza-tricyclic framework, which demonstrates the potential of this approach to set multiple stereocenters in a single step. nih.gov

The relative stereochemistry of the final products and key intermediates is unequivocally determined using advanced nuclear magnetic resonance (NMR) techniques, particularly nuclear Overhauser effect (nOe) spectroscopy. nOe experiments provide information about the spatial proximity of protons within a molecule. By observing nOe correlations between specific protons, the relative orientation of substituents and the fusion of the rings can be established. For bicyclic systems like octahydro-1H-isoindoles, nOe data is instrumental in confirming the cis or trans relationship of the ring junction protons and the stereochemistry of the hydroxyl group. researchgate.net

Sustainable and Scalable Synthetic Approaches for the Octahydro-1H-isoindol-5-ol Moiety

The development of sustainable and scalable synthetic routes is a critical aspect of modern pharmaceutical and chemical manufacturing. The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly being applied to the synthesis of complex molecules. numberanalytics.com

Application of Environmentally Benign Solvents

A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. rsc.orgrsc.org Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Catalyst-free, three-component reactions in water have been successfully employed for the synthesis of certain isoindolin-1-one derivatives, highlighting the potential for aqueous-based syntheses of the octahydro-1H-isoindol-5-ol moiety. rsc.org

Other green solvents that could be considered include bio-based solvents and ionic liquids. The choice of solvent can significantly impact the reaction rate, selectivity, and ease of product isolation.

Table 2: Examples of Environmentally Benign Solvents in Heterocyclic Synthesis

Solvent Key Features Example Application
Water Non-toxic, non-flammable, readily available Catalyst-free synthesis of 3-(1H-indol-3-yl)isoindolin-1-ones rsc.org
Ethanol Renewable, biodegradable, low toxicity Often used in catalytic hydrogenations and reductions
2-Methyltetrahydrofuran (2-MeTHF) Bio-derived, higher boiling point than THF, forms an azeotrope with water Can be a substitute for halogenated solvents
Ionic Liquids Low vapor pressure, tunable properties Used in various catalytic reactions for catalyst recycling

Process Optimization for Efficient Production

Process optimization is essential for developing a synthetic route that is not only environmentally friendly but also economically viable for large-scale production. nih.govresearchgate.net This involves a systematic study of reaction parameters to maximize yield, minimize reaction times, and reduce the formation of byproducts. nih.gov

Key aspects of process optimization include:

Catalyst Selection and Loading: Utilizing highly active and selective catalysts can significantly improve reaction efficiency and reduce waste. researchgate.net

Reaction Concentration: Increasing the concentration of reactants can lead to higher throughput and reduced solvent usage.

Temperature and Pressure Control: Optimizing these parameters can enhance reaction rates and selectivity.

Downstream Processing: Developing efficient methods for product isolation and purification is crucial for a scalable process. This can include crystallization instead of chromatography to reduce solvent consumption.

The use of ultrasound-assisted synthesis has also emerged as a green and efficient method for preparing isoindolin-1-one derivatives, offering advantages such as shorter reaction times and higher yields. rsc.org Such techniques could be explored for the synthesis of the octahydro-1H-isoindol-5-ol core to improve process efficiency.

Chemical Reactivity and Derivatization of 3as,5s,7ar Octahydro 1h Isoindol 5 Ol

Reactions at the Hydroxyl Moiety

The secondary hydroxyl group at the C-5 position is a versatile handle for chemical modification. It can readily undergo reactions typical of secondary alcohols, such as esterification, the formation of sulfonate esters, and etherification. These transformations are fundamental for creating a wide range of derivatives with potentially altered biological or physical characteristics.

Esterification is a common reaction for converting alcohols into esters, which can serve as protecting groups or introduce specific functionalities. The reaction of an alcohol with an acylating agent, such as an acid chloride or anhydride (B1165640) in the presence of a base, yields the corresponding ester.

While specific studies on the acetylation of (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol are not extensively detailed in the reviewed literature, the reaction is expected to proceed under standard conditions. A parallel can be drawn from the acetylation of structurally related hydroxy-isoindole derivatives. For instance, the acetylation of a triol derivative of 2-ethyl-hexahydro-isoindole-1,3-dione has been successfully performed using acetic anhydride. researchgate.net This transformation highlights the accessibility of the hydroxyl group in the isoindole scaffold for acylation reactions. The general reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

Table 1: Representative Acetylation of a Hydroxy-Isoindole Derivative This table is based on an analogous reaction, as specific data for the title compound was not available in the provided sources.

Starting MaterialReagentProductReference
2-ethyl-4,5,6-trihydroxy-hexahydro-isoindole-1,3-dioneAcetic Anhydride (Ac₂O)2-ethyl-4,5,6-triacetoxy-hexahydro-isoindole-1,3-dione researchgate.net

The conversion of the hydroxyl group into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate), is a crucial transformation in organic synthesis. This derivatization converts the poorly leaving hydroxyl group into an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.

The reaction is typically carried out by treating the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base neutralizes the HCl generated during the reaction. While a patent describes the use of methanesulfonyl chloride in a reaction sequence involving a related octahydro-1H-indole (B1671886) system, this underscores the general applicability of such reagents to complex heterocyclic frameworks. google.com Applying this to this compound would yield a reactive intermediate poised for further functionalization.

Table 2: General Scheme for Sulfonate Ester Formation

ReactionAlcoholReagentBaseExpected Product
TosylationThis compoundp-Toluenesulfonyl chloride (TsCl)Pyridine(3AS,5S,7aR)-octahydro-1H-isoindol-5-yl 4-methylbenzenesulfonate
MesylationThis compoundMethanesulfonyl chloride (MsCl)Triethylamine(3AS,5S,7aR)-octahydro-1H-isoindol-5-yl methanesulfonate

Etherification of the hydroxyl group can be achieved through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comchemistrytalk.org This reaction proceeds via a two-step mechanism. First, a strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a more nucleophilic alkoxide ion. youtube.com Subsequently, this alkoxide acts as a nucleophile in an SN2 reaction with an alkyl halide (or other substrate with a good leaving group) to form the ether. masterorganicchemistry.com

This method is highly versatile for introducing a wide range of alkyl or aryl groups. The success of the reaction, being an SN2 process, is highest with primary alkyl halides. masterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to undergo elimination reactions as a competing pathway. masterorganicchemistry.com

Table 3: Hypothetical Etherification of this compound via Williamson Synthesis

StepReactantReagentIntermediate/Product
1. DeprotonationThis compoundSodium Hydride (NaH)Sodium (3AS,5S,7aR)-octahydro-1H-isoindol-5-oxide
2. Nucleophilic SubstitutionSodium (3AS,5S,7aR)-octahydro-1H-isoindol-5-oxideMethyl Iodide (CH₃I)(3AS,5S,7aR)-5-methoxyoctahydro-1H-isoindole
2. Nucleophilic SubstitutionSodium (3AS,5S,7aR)-octahydro-1H-isoindol-5-oxideEthyl Bromide (CH₃CH₂Br)(3AS,5S,7aR)-5-ethoxyoctahydro-1H-isoindole

Functionalization of the Isoindole Ring System

The derivatization of the hydroxyl group, as discussed previously, is a primary route to creating substituted analogues. The formation of sulfonate esters is particularly powerful in this regard. The resulting tosylate or mesylate is a highly reactive intermediate that can be displaced by a wide variety of nucleophiles. This allows for the introduction of numerous functional groups at the C-5 position, including azides, nitriles, thiols, and halides, thereby enabling extensive structural modifications of the original isoindole scaffold.

Furthermore, the secondary amine of the isoindole ring is also a site for functionalization. N-alkylation or N-acylation can be performed to introduce substituents that can significantly alter the molecule's properties. Various N-substituted isoindole derivatives have been synthesized, demonstrating the feasibility of modifying this position. mdpi.commdpi.comnih.gov

Annulation reactions, which involve the formation of a new ring fused onto an existing structure, can dramatically increase the structural complexity and lead to novel heterocyclic systems. Reviews of modern synthetic methods detail various strategies for constructing heterocycles fused to an isoindole core. eurekaselect.combenthamdirect.comingentaconnect.com

A potential, albeit hypothetical, strategy for annulation starting from this compound could involve a two-step process. First, the secondary alcohol at C-5 could be oxidized to the corresponding ketone, (3AS,7aR)-octahydro-1H-isoindol-5-one, using standard oxidizing agents (e.g., PCC, Swern oxidation). This ketone could then serve as an electrophilic site for an intramolecular cyclization. If a suitable nucleophilic side chain were appended to the isoindole nitrogen, an intramolecular aldol (B89426) or Mannich-type reaction could be envisioned, leading to the formation of a new ring fused to the isoindole system. Such strategies are fundamental in the synthesis of complex polycyclic alkaloids.

Skeletal Rearrangements of Related Epoxyisoindoles (e.g., Wagner-Meerwein)

The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement reaction where a hydrogen, alkyl, or aryl group shifts from one carbon atom to an adjacent one. wikipedia.orglscollege.ac.in This rearrangement, first identified in bicyclic terpenes, is a fundamental process in organic chemistry and can be initiated by Lewis acids, Brønsted acids, or halogenation. wikipedia.orgresearchgate.net

In the context of isoindole chemistry, this skeletal rearrangement has been observed in epoxy-derivatives. Research has demonstrated that the reaction of perhydro-3a,6:4,5-diepoxyisoindoles with the Lewis acid boron trifluoride etherate (BF₃·Et₂O) in acetic anhydride results in a Wagner-Meerwein skeletal rearrangement, occurring alongside the anticipated opening of the oxirane fragment. researchgate.net Similar transformations have been studied in related azaheterocyclic systems. For instance, the reactions of 3-acetyl-3-aza-11-oxatricyclo[6.2.1.0 ¹,⁶]undec-9-ene, a compound structurally related to epoxyisoquinolines, with bromine or a combination of acetic anhydride and BF₃·Et₂O, yield unconventional products arising from a Wagner-Meerwein rearrangement. rudn.ru

Starting MaterialReagentsObserved ReactionSource
Perhydro-3a,6:4,5-diepoxyisoindolesBF₃·Et₂O in Acetic AnhydrideWagner-Meerwein Skeletal Rearrangement and Oxirane Opening researchgate.net
3-acetyl-3-aza-11-oxatricyclo[6.2.1.0 ¹,⁶]undec-9-eneBromine or Ac₂O/BF₃·Et₂OWagner-Meerwein Rearrangement rudn.ru

Synthesis of Key Intermediates and Related Octahydroisoindole (B159102) Scaffolds

The synthesis of substituted octahydroisoindole derivatives is crucial for accessing novel compounds with potential applications. These derivatives serve as important intermediates and structural motifs.

Octahydroisoindole-1-carboxylic Acid Derivatives

trans-Fused octahydroisoindole-1-carboxylic acids are recognized as bicyclic analogues of the amino acid proline. researchgate.net A key synthetic strategy for these compounds begins with the inexpensive starting material cis-cyclohexane-1,2-dicarboxylic anhydride. researchgate.net This precursor is used to prepare methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate, a key intermediate. researchgate.net

One established method to generate the desired carboxylic acid derivatives is the Strecker reaction, applied to methyl trans-2-formylcyclohexane-1-carboxylate. researchgate.net This approach has been successfully used to prepare both (1S,3aR,7aR)- and (1R,3aR,7aR)-octahydroisoindole-1-carboxylic acids. researchgate.net Furthermore, a highly stereoselective synthesis for the (1S,3aR,7aR)-isomer has been developed, which utilizes (3aR,7aR*)-octahydroisoindole-1-one as a structural scaffold to achieve good yields. researchgate.net

Target CompoundKey Precursor/ScaffoldKey Reaction/MethodSource
(1S,3aR,7aR)- and (1R,3aR,7aR)-octahydroisoindole-1-carboxylic acidsmethyl trans-2-formylcyclohexane-1-carboxylateStrecker Reaction researchgate.net
(1S,3aR,7aR)-octahydroisoindole-1-carboxylic acid(3aR,7aR*)-octahydroisoindole-1-oneStereoselective Synthesis researchgate.net

Octahydroisoindole-1-phosphonic Acid Derivatives

A common and general method for the final deprotection step to yield the phosphonic acid is the hydrolysis of dialkyl phosphonate (B1237965) precursors. nih.govd-nb.info This is typically achieved by refluxing with a concentrated strong acid, such as hydrochloric acid (HCl), which effectively cleaves the ester groups. nih.govd-nb.info

Target CompoundStereochemistryKey PrecursorGeneral Final StepSource
Octahydroisoindole-1-phosphonic acid(1R,3aR,7aS)Phthalimide (B116566)Acid Hydrolysis of Phosphonate Ester csic.es
Octahydroisoindole-1-phosphonic acid(1S,3aR,7aS)PhthalimideAcid Hydrolysis of Phosphonate Ester csic.es

Other Substituted Octahydro-1H-isoindolones and their Transformations

The octahydro-1H-isoindolone framework can be modified to produce a variety of substituted derivatives. For example, N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized and characterized. mdpi.com A specific synthesis involves reacting 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide with tetrahydrophthalic anhydride in refluxing glacial acetic acid. mdpi.com After cooling, the resulting mixture is poured into ice water, causing the crude product, N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, to precipitate. mdpi.com

Broader synthetic strategies for accessing substituted isoindolones include the Lewis acid-catalyzed ring-opening of oxazolidine-condensed derivatives and the reductive transformation of phthalazinones, which proceeds via ring contraction. researchgate.net

Compound ClassExample SynthesisKey ReagentsSource
N-substituted hexahydro-1H-isoindole-1,3(2H)-dionesSynthesis of N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide, Tetrahydrophthalic anhydride, Glacial acetic acid mdpi.com
Substituted 1H-Isoindol-1-onesGeneral StrategiesLewis acids (for ring opening), Reducing agents (for ring contraction) researchgate.net

Advanced Spectroscopic and Analytical Characterization of Octahydro 1h Isoindol 5 Ol Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds, providing unparalleled insight into the molecular framework.

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number of distinct proton environments, their multiplicity, and their spatial relationships. For a molecule like (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol, the ¹H NMR spectrum would exhibit a series of signals corresponding to each unique proton. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) would typically resonate at a lower field (higher δ value) compared to the aliphatic protons of the octahydroisoindole (B159102) core due to the deshielding effect of the electronegative oxygen atom.

Table 1: Representative ¹H NMR Data for a Substituted Isoindoline (B1297411) Derivative

Functional GroupChemical Shift (δ, ppm)Multiplicity
Aromatic CH7.73–7.88t
N-CH₂3.91-3.95t
N-CH₂-CH₂3.80-3.85t
Piperazinyl CH₂2.63–2.74t

Note: This data is for N-{2-[4-(4-pyrimidyn-2-ylo-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione and serves as an example of expected chemical shift regions. nih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of these signals is highly sensitive to the local electronic environment. The carbon atom attached to the hydroxyl group (C-OH) would be expected to resonate in the range of 60-80 ppm. The carbons of the saturated rings would appear at higher fields, typically between 20 and 60 ppm.

Drawing from data on related isoindole structures, such as N-substituted 1-H-isoindole-1,3(2H)-dione derivatives, the methylene (B1212753) carbons of the alkyl chains typically appear in the range of 35-56 ppm. nih.gov The specific chemical shifts for the carbons in the this compound stereoisomer would be unique and could be used as a fingerprint for its identification.

Table 2: Representative ¹³C NMR Data for a Substituted Isoindoline Derivative

Carbon TypeChemical Shift (δ, ppm)
Methylene (N-CH₂)35.07
Methylene (Piperazinyl)43.51
Methylene (Piperazinyl)52.83
Methylene (N-CH₂)55.71

Note: This data is for N-{2-[4-(4-pyrimidyn-2-ylo-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione and illustrates typical chemical shifts for sp³-hybridized carbons in a related heterocyclic system. nih.gov

For the unambiguous assignment of stereochemistry, advanced NMR techniques are indispensable. The Nuclear Overhauser Effect (nOe) is a powerful tool for determining the spatial proximity of protons. An nOe experiment on this compound would reveal through-space interactions between protons that are close to each other, which is critical for confirming the cis or trans relationship of substituents on the fused ring system. For instance, irradiation of a proton at a bridgehead position and observing an nOe enhancement on a proton of a substituent would provide definitive evidence for their relative stereochemistry. Such analyses have been successfully applied to complex polycyclic systems like tetrahydro-isoindolo[1,2-a]isoquinoline derivatives to establish their complete stereostructure. researchgate.net

Furthermore, should the hydroxyl group of octahydro-1H-isoindol-5-ol be derivatized to a phosphonate (B1237965), ³¹P NMR spectroscopy would become a valuable analytical tool. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment and can be used to confirm the formation of the phosphonate ester.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₈H₁₅NO), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the molecular structure. Studies on related isoalloxazine-5-oxides have demonstrated how characteristic fragmentation pathways can be elucidated using mass spectrometry. nih.gov

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatographic methods are essential for the separation of stereoisomers and the assessment of the purity of the target compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose. The separation of diastereomers can often be achieved using standard achiral stationary phases, as diastereomers have different physical properties. nih.gov

For the separation of enantiomers, chiral chromatography is required. wvu.edu This can be accomplished by using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral agent to form diastereomers that can then be separated on an achiral column. The choice of the appropriate chiral selector and mobile phase is critical for achieving successful enantiomeric separation. mdpi.com The development of HPLC methods for the separation of stereoisomers is a critical aspect of quality control in the synthesis of enantiomerically pure compounds.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chiral compounds. It is adept at separating mixtures into their individual components, making it invaluable for determining both diastereomeric and enantiomeric excess.

Diastereomeric Purity: Diastereomers possess different physicochemical properties, which allows for their separation using standard achiral HPLC methods, typically on a normal or reversed-phase silica (B1680970) gel column. nih.govmdpi.com The synthesis of this compound may yield other diastereomers, and HPLC is employed to quantify their presence. A typical method would involve dissolving the sample in a suitable solvent and injecting it into an HPLC system equipped with a C18 column. The mobile phase, often a mixture of acetonitrile (B52724) and a buffered aqueous solution, is optimized to achieve baseline separation of the diastereomeric peaks. nih.gov The relative peak areas in the resulting chromatogram correspond to the proportion of each diastereomer in the mixture, allowing for the calculation of diastereomeric purity.

Enantiomeric Purity: Enantiomers, being mirror images, have identical physical properties in an achiral environment and thus require a chiral environment for separation. csfarmacie.cz This is achieved using chiral stationary phases (CSPs) in HPLC. nih.gov For a compound like this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), is often effective. nih.gov These phases create transient diastereomeric complexes with the enantiomers, leading to different retention times. nih.gov The mobile phase is typically a non-polar solvent system, such as a mixture of hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), which is carefully optimized to maximize separation. researchgate.net Quantification of the enantiomeric excess (e.e.) is determined by the integration of the peak areas of the two enantiomers.

Alternatively, pre-column derivatization with a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. nih.gov

Table 1: Illustrative HPLC Conditions for Chiral Separation

ParameterDiastereomeric Purity AnalysisEnantiomeric Purity Analysis
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Hexane/Isopropanol (Isocratic, e.g., 90:10 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)UV at 220 nm or Polarimeter
Column Temp. 30 °C25 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of a chemical reaction. mdpi.com In the synthesis of this compound, for instance, in a reaction involving the reduction of a corresponding isoindolinone precursor, TLC allows the chemist to observe the consumption of the starting material and the formation of the desired product over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) alongside spots of the pure starting material and, if available, the pure product as references. The plate is then developed in a chamber containing an appropriate solvent system (eluent). The choice of eluent is crucial; a common system for hydroxylated isoindoline derivatives might be a mixture of a moderately polar solvent like ethyl acetate (B1210297) and a non-polar solvent such as hexane. The ratio is adjusted to achieve a retention factor (Rf) for the product of approximately 0.3-0.5, which provides optimal separation from other components.

After development, the plate is visualized, typically using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412) or ninhydrin, which reacts with the alcohol and amine functional groups, respectively, to produce colored spots. The disappearance of the starting material spot and the appearance of a new spot corresponding to the Rf of the product indicate the reaction's progression towards completion.

Table 2: Typical TLC Parameters for Monitoring Isoindol-5-ol Synthesis

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase (Eluent) Ethyl Acetate / Hexane (e.g., 1:1 to 3:1 v/v) or Dichloromethane / Methanol (e.g., 9:1 v/v)
Visualization 1. UV light (254 nm) if applicable2. Potassium Permanganate stain (for oxidizable groups like alcohols)3. Ninhydrin stain (for primary/secondary amines)
Application Monitoring the reduction of an isoindolinone to octahydro-1H-isoindol-5-ol. The product alcohol is typically more polar and will have a lower Rf value than the less polar precursor.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry of all chiral centers.

To perform this analysis, a high-quality single crystal of the compound of interest, or a suitable derivative, is required. While obtaining a crystal of this compound itself may be challenging, derivatization, for example, by N-acylation or formation of a salt with a chiral acid, can facilitate crystallization.

The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed. The data processing yields an electron density map from which the positions of the atoms in the crystal lattice can be determined. This model reveals the precise spatial arrangement of the atoms relative to one another, thus establishing the relative stereochemistry. For the cis-fused octahydro-1H-isoindole ring system, this would confirm the relative orientations of the substituents on the bicyclic core.

Determining the absolute stereochemistry is more complex and relies on the phenomenon of anomalous dispersion. When the X-ray wavelength is near the absorption edge of an atom in the crystal, it causes a small phase shift in the scattered X-rays. This effect allows for the differentiation between the true structure and its mirror image. The Flack parameter is a key value calculated during structure refinement; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, demonstrates the power of this technique. nih.gov In that study, the fused ring system was confirmed to be trans-fused, and the complete relative stereochemistry was elucidated. nih.gov

Table 3: Representative Crystallographic Data Parameters (Hypothetical for an Isoindol-5-ol Derivative)

ParameterTypical Value / Information
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 11.3 Å, b = 7.0 Å, c = 10.9 Å, β = 104.2°
Resolution 0.75 Å
Final R-indices R1 = 0.045, wR2 = 0.120
Flack Parameter 0.05 (8)
Key Findings Confirms the cis-fusion of the bicyclic rings. Establishes the S configuration at C5 and the relative stereochemistry of all chiral centers. A Flack parameter near zero confirms the assigned (3AS,5S,7aR) absolute configuration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of light at different wavenumbers, an IR spectrum is generated, which serves as a molecular "fingerprint."

For this compound, the key functional groups are the secondary amine (N-H) and the secondary alcohol (O-H), in addition to the saturated aliphatic C-H bonds. Each of these groups has characteristic absorption bands in the IR spectrum.

O-H Stretch: The alcohol group gives rise to a very strong and characteristically broad absorption band in the region of 3200-3600 cm⁻¹. dummies.com The broadness is due to hydrogen bonding between molecules.

N-H Stretch: The secondary amine produces a moderate to weak, and typically sharper, absorption band in a similar region, around 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com This peak can sometimes be obscured by the much broader O-H stretch.

C-H Stretch: The sp³-hybridized C-H bonds of the saturated bicyclic ring system will show strong, sharp absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the secondary alcohol typically appears as a strong band in the fingerprint region, between 1050-1150 cm⁻¹.

N-H Bend: A bending vibration for the secondary amine may be observed around 1550-1650 cm⁻¹, though it is often weak.

The presence of these characteristic peaks in the IR spectrum provides strong evidence for the successful synthesis of the target structure containing the expected functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
AlcoholO-H Stretch3200 - 3600Strong, Broad
Secondary AmineN-H Stretch3300 - 3500Moderate to Weak, Sharp
AlkaneC-H Stretch2850 - 2960Strong
AlcoholC-O Stretch1050 - 1150Strong
Secondary AmineN-H Bend1550 - 1650Weak to Moderate

Applications in Complex Molecule Synthesis and Scaffold Development

Role as a Synthetic Building Block for Advanced Organic Compounds

(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol serves as a key chiral building block for constructing more elaborate organic molecules. Its inherent structural features—a fused bicyclic system, defined stereocenters, and reactive functional groups (a secondary amine and a secondary alcohol)—make it an attractive starting point for multi-step syntheses. The octahydroisoindole (B159102) core provides a three-dimensional framework that can be systematically functionalized, allowing chemists to control the spatial arrangement of appended substituents. This level of control is critical in the synthesis of biologically active compounds where specific stereochemistry is often essential for target engagement. The utility of this scaffold is prominently demonstrated in its incorporation into natural product analogues and its potential as a core for new classes of bioactive molecules.

Integration into Polyketide-Amino Acid Hybrid Structures (e.g., Cytochalasin Analogues)

A significant application of the octahydroisoindole framework lies in the synthesis of cytochalasan analogues. Cytochalasans are a family of fungal metabolites characterized by a perhydroisoindolone core linked to a macrocycle. nih.gov These compounds are classified as polyketide-amino acid hybrids and are known for their potent biological activities, including the inhibition of actin polymerization. nih.govrsc.org

Synthetic efforts have focused on creating simplified analogues to better understand their structure-activity relationships (SAR). In these studies, the octahydroisoindolone core, a direct derivative of the title compound, serves as the central structural element. nih.gov Researchers have successfully synthesized a variety of analogues where the complex macrocycle is replaced with more accessible sidechains, demonstrating that the core structure is fundamental to their biological effects. nih.govrsc.org The substitution pattern on the isoindole core has been identified as a pivotal factor that can modulate the compound's activity, shifting it between cytotoxic (cell-killing) and migrastatic (cell-migration-inhibiting) effects. nih.govrsc.org This highlights the core's role not just as a structural anchor but as an active contributor to the molecule's pharmacological profile.

Cytochalasan Core Structure Significance in Synthesis Key Findings
PerhydroisoindoloneServes as the foundational framework for attaching various sidechains, replacing the natural macrocycle. nih.govThe macrocyclic moiety is not essential for biological activity, but the core's substitution pattern is critical. nih.govrsc.org
Substituted OctahydroisoindoleAllows for the systematic exploration of structure-activity relationships (SAR). nih.govDifferent substitutions on the core can switch the biological effect between cytotoxicity and migrastatic activity. nih.gov

Contribution to the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitor Intermediates (e.g., Trandolapril Precursors)

Angiotensin-Converting Enzyme (ACE) inhibitors are a class of drugs used to treat hypertension and heart failure. google.com A key intermediate in the synthesis of the ACE inhibitor Trandolapril is (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid. google.com This intermediate possesses a bicyclic structure similar to the subject of this article.

However, a critical structural distinction exists: Trandolapril's core is an octahydroindole, whereas the title compound is an octahydroisoindole. The key difference lies in the position of the nitrogen atom within the five-membered ring relative to the ring fusion. Despite the superficial similarity of the bicyclic frameworks, a review of the scientific literature, including patents and synthetic procedures, does not indicate that this compound or other octahydroisoindole derivatives are used as precursors for the synthesis of Trandolapril or its key indole-based intermediates. google.com Synthetic routes to Trandolapril consistently start from materials that lead to the octahydroindole core. google.com

Development of Novel Heterocyclic Scaffolds in Medicinal Chemistry

The search for novel molecular scaffolds is a cornerstone of modern drug discovery. nih.gov There is a growing emphasis on moving beyond traditional flat, aromatic ring systems towards more three-dimensional, C(sp³)-rich aliphatic motifs, as these structures can offer improved pharmacological properties and access to new chemical space. princeton.edu

The this compound framework is an excellent example of such a novel scaffold. Its key attributes make it highly valuable for medicinal chemistry programs:

Three-Dimensionality: The rigid, bicyclic structure provides a defined and non-planar geometry, which can lead to higher binding affinity and selectivity for protein targets. princeton.edu

Chirality: The presence of multiple, fixed stereocenters is crucial for specific biological interactions.

Functionality: The secondary amine and hydroxyl group serve as convenient handles for chemical modification, allowing for the creation of diverse compound libraries for screening.

The successful use of the related isoindolinone core in developing biologically active cytochalasan analogues demonstrates the potential of this scaffold to serve as a privileged platform in drug design. nih.govrsc.org By leveraging its unique structural and chemical properties, the octahydroisoindole scaffold can be used to develop new classes of compounds targeting a wide range of diseases. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Octahydro 1h Isoindol 5 Ol Chemistry

Novel Synthetic Routes and Enhanced Stereoselectivity

The development of efficient and highly stereoselective synthetic routes to the octahydro-1H-isoindol-5-ol core and its derivatives is a cornerstone of future research. Current methodologies often require multiple steps and may lack complete stereocontrol. Emerging strategies are focused on cascade reactions and asymmetric catalysis to streamline syntheses and improve stereoselectivity.

One promising approach involves a domino aza-Piancatelli rearrangement followed by an intramolecular Diels-Alder reaction. acs.orgnih.gov This one-pot method allows for the rapid construction of complex, angularly fused aza-tricyclic frameworks with excellent stereoselectivity, establishing multiple contiguous stereocenters in a single operation. acs.orgnih.gov While this has been demonstrated for a related octahydro-1H-cyclopenta[cd]isoindole, its adaptation for the synthesis of (3aS,5S,7aR)-octahydro-1H-isoindol-5-ol could provide a highly efficient and stereocontrolled route.

Organocatalysis also presents a powerful tool for the asymmetric synthesis of octahydroindoles. acs.orgnih.gov Chiral organocatalysts can be employed in Michael additions and subsequent tandem cyclizations to construct the bicyclic core with high enantioselectivity. acs.org Future work in this area will likely focus on the development of novel organocatalysts that can provide access to the specific stereoisomer of octahydro-1H-isoindol-5-ol from simple acyclic precursors in a highly controlled manner.

Synthetic StrategyKey FeaturesPotential Advantages
Domino Aza-Piancatelli/Diels-AlderOne-pot cascade reaction, high stereoselectivityRapid construction of complex core, multiple stereocenters controlled
Organocatalytic Asymmetric SynthesisUse of chiral small molecules, tandem reactionsHigh enantioselectivity, access to specific stereoisomers

Exploration of Underexplored Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay between the secondary amine and the hydroxyl group within its rigid bicyclic framework. A deeper understanding of its reactivity is crucial for its application as a versatile building block. Future research will likely focus on the selective functionalization of both the nitrogen and oxygen atoms.

The secondary amine offers a handle for N-alkylation, N-acylation, and N-arylation reactions, allowing for the introduction of a wide range of substituents. The stereoelectronics of the bicyclic system may influence the reactivity and facial selectivity of these transformations. Similarly, the hydroxyl group can be a site for O-acylation, O-alkylation, and oxidation to the corresponding ketone. The relative orientation of the hydroxyl group in the (5S) configuration will likely direct the approach of reagents, potentially leading to highly diastereoselective transformations.

Furthermore, the potential for intramolecular reactions between derivatives of the amine and hydroxyl groups remains an underexplored area. For instance, the formation of cyclic ethers or lactones through intramolecular cyclization could lead to novel tricyclic scaffolds with defined stereochemistry. The investigation of such transformations will be critical in expanding the synthetic utility of this compound.

Development of Advanced Catalytic Systems

The development of advanced catalytic systems is paramount for the efficient and selective synthesis and functionalization of octahydro-1H-isoindol-5-ol and its derivatives. Future research in this area will likely focus on both metal-based and organocatalytic approaches to achieve high levels of chemo-, regio-, and stereoselectivity.

For the synthesis of the core structure, copper-hydride catalyzed hydroamination has emerged as a powerful method for the stereodivergent synthesis of amino alcohols. nih.gov The application of such catalyst systems to precursors of octahydro-1H-isoindol-5-ol could provide access to all possible stereoisomers with high levels of control. nih.gov Additionally, iridium- and rhodium-based catalysts have shown promise in the asymmetric hydrogenation of β-amino ketones to furnish γ-amino alcohols with excellent diastereoselectivity, a strategy that could be adapted for the synthesis of the target molecule. rsc.org

In the functionalization of the octahydro-1H-isoindol-5-ol scaffold, catalytic methods for selective C-H activation and amination are of growing interest. mdpi.com An enantioselective radical C-H amination strategy, for instance, could allow for the direct installation of an amino group at a specific position on the carbocyclic ring, providing access to novel diamino alcohol derivatives. nih.gov The development of catalysts that can operate selectively on the complex and sterically hindered framework of octahydro-1H-isoindol-5-ol will be a significant challenge and a key area of future research.

Catalytic ApproachApplicationKey Advantages
Copper-Hydride CatalysisStereodivergent synthesis of amino alcoholsAccess to all stereoisomers with high selectivity
Iridium/Rhodium CatalysisAsymmetric hydrogenation of β-amino ketonesHigh diastereoselectivity for γ-amino alcohols
Radical C-H AminationSelective functionalization of the carbocyclic ringDirect installation of new functional groups

Expanded Applications in Complex Natural Product Synthesis

The rigid, stereochemically defined core of this compound makes it an attractive building block for the total synthesis of complex natural products, particularly alkaloids. The isoindole and octahydroisoindole (B159102) motifs are found in a variety of biologically active natural products. rsc.org

A significant area of interest is the synthesis of Amaryllidaceae alkaloids. For example, the octahydro-1H-cyclopenta[cd]isoindole core, which is closely related to octahydro-1H-isoindol-5-ol, forms the BCE ring system of the alkaloid gracilamine. acs.orgnih.govresearchgate.netnih.govresearchgate.netrsc.org The development of synthetic routes starting from this compound could provide a more efficient and stereocontrolled pathway to gracilamine and its analogues. This would enable more detailed structure-activity relationship studies of this class of compounds.

Furthermore, the octahydroisoindole skeleton can serve as a versatile scaffold for the synthesis of other complex polycyclic alkaloids. By leveraging the functional handles of the amine and hydroxyl groups, and by exploring the reactivity of the bicyclic core, synthetic chemists can devise strategies to construct additional rings and introduce further complexity. Future research will likely see the application of this building block in the total synthesis of a broader range of natural products, leading to the discovery of new biologically active molecules.

Computational Design and Prediction of Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play an increasingly important role in guiding the future research directions of octahydro-1H-isoindol-5-ol chemistry. researchgate.nettandfonline.comnih.govresearchgate.netjmchemsci.com In silico studies can provide valuable insights into the structural, electronic, and reactive properties of this molecule and its derivatives, thereby accelerating the discovery of new compounds with desired functionalities.

DFT calculations can be employed to predict the most stable conformations of this compound and its derivatives, which is crucial for understanding their reactivity and interactions with biological targets. nih.gov Furthermore, computational methods can be used to model reaction mechanisms and predict the stereochemical outcomes of synthetic transformations. acs.org This can aid in the design of more efficient and selective synthetic routes.

A particularly exciting avenue is the use of computational tools for the de novo design of novel derivatives with specific properties. By modeling the interactions of virtual libraries of octahydro-1H-isoindol-5-ol derivatives with protein targets, researchers can identify promising candidates for synthesis and biological evaluation. mdpi.com This in silico screening approach can significantly reduce the time and resources required for drug discovery. The prediction of pharmacokinetic properties (absorption, distribution, metabolism, and excretion) through computational models will also be instrumental in the development of new therapeutic agents based on this scaffold. mdpi.com

Computational MethodApplicationPotential Impact
Density Functional Theory (DFT)Conformation analysis, reaction mechanism studiesImproved understanding of reactivity and stereoselectivity
Molecular DockingVirtual screening of derivatives against biological targetsAccelerated discovery of new bioactive compounds
ADMET PredictionIn silico evaluation of pharmacokinetic propertiesDesign of derivatives with improved drug-like properties

Q & A

Q. What are the key synthetic strategies for obtaining (3aS,5S,7aR)-octahydro-1H-isoindol-5-ol with high enantiomeric purity?

The synthesis typically involves stereoselective cyclization or functionalization of bicyclic intermediates. For example, highlights the use of chiral auxiliaries or asymmetric catalysis in similar isoindole derivatives. Key steps include:

  • Stereochemical control : Use of enantiomerically pure starting materials (e.g., hexahydrofuropyranol derivatives) to guide ring closure .
  • Purification : Column chromatography with chiral stationary phases to resolve diastereomers, as demonstrated in related isoindole syntheses (e.g., >99% enantiomeric excess achieved via this method) .
  • Validation : Chiral HPLC or NMR analysis using chiral shift reagents to confirm stereochemical integrity .

Q. How can researchers verify the structural identity of this compound using spectroscopic methods?

A combined analytical approach is critical:

  • 1H/13C NMR : Compare chemical shifts to published data for isoindol-5-ol derivatives. For instance, hydroxyl-bearing carbons in similar compounds resonate at δ ~70–75 ppm in 13C NMR .
  • MS and HRMS : Confirm molecular weight (e.g., FAB-HRMS with m/z precision to ±0.001 Da, as in ) .
  • X-ray crystallography : Resolve ambiguous stereochemistry by single-crystal analysis, particularly for complex bicyclic systems .

Advanced Research Questions

Q. What experimental challenges arise in analyzing the compound’s biological activity, and how can they be addressed?

  • Solubility limitations : The compound’s hydrophobicity (logP ~1.2, inferred from ) may hinder in vitro assays. Strategies include:
    • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) transiently, as seen in for related isoindole prodrugs .
    • Formulation optimization : Use cyclodextrins or PEG-based solvents to enhance aqueous solubility .
  • Target specificity : Cross-reactivity with structurally similar receptors (e.g., GPCRs) requires rigorous selectivity profiling. suggests using radioligand binding assays with isoindole analogs to quantify off-target effects .

Q. How do stereochemical variations in the isoindole core influence pharmacological properties?

  • Case study : reports that altering stereochemistry in hexahydrofuropyranol derivatives drastically affects bioactivity. For example, (3aS,5R,7aR) vs. (3aR,4R,7aS) configurations result in 10-fold differences in enzyme inhibition .
  • Mechanistic insights : Molecular dynamics simulations can map hydrogen-bonding interactions between the hydroxyl group and target proteins, explaining enantiomer-specific efficacy .

Q. What methodologies are recommended for resolving contradictions in spectroscopic or bioassay data?

  • Scenario : Discrepancies in NMR peaks (e.g., unexpected splitting or integration ratios).
    • Solution : Re-run experiments under standardized conditions (deuterated solvent, controlled temperature). Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Scenario : Inconsistent IC50 values across assays.
    • Solution : Standardize assay protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., reference inhibitors from ) .

Methodological Resources

Q. What computational tools are effective for predicting the compound’s reactivity or binding modes?

  • Docking studies : Software like AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., metabotropic glutamate receptors, per ) .
  • DFT calculations : Predict regioselectivity in hydroxyl-group reactions (e.g., oxidation or acetylation) using Gaussian or ORCA .

Q. How can researchers optimize reaction yields in multi-step syntheses of isoindol-5-ol derivatives?

  • Key parameters :
    • Catalyst loading : shows CuI (10 mol%) improves click chemistry yields by 30% .
    • Solvent systems : PEG-400:DMF (2:1) enhances reaction homogeneity in azide-alkyne cycloadditions .
    • Workup protocols : Use hot filtration to remove insoluble byproducts, as described in for similar bicyclic compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.